molecular formula C16H14ClN3O2S B3009814 4-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide CAS No. 1239479-86-7

4-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide

Cat. No. B3009814
CAS RN: 1239479-86-7
M. Wt: 347.82
InChI Key: DPSPWYJFWDWNOZ-UHFFFAOYSA-N
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Description

The compound "4-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide" is a derivative of pyrazole, a heterocyclic aromatic organic compound, featuring a sulfonamide group. Sulfonamides are known for their wide range of bioactivities, including inhibition of enzymes like carbonic anhydrases (CAs) and acetylcholinesterase (AChE) . The presence of a chlorophenyl group suggests potential for bioactivity, as chlorinated compounds often exhibit various pharmacological properties.

Synthesis Analysis

The synthesis of related pyrazole sulfonamide derivatives typically involves multiple steps, starting from a chlorobenzene-based acid, followed by esterification, hydrazination, and cyclization to form the core pyrazole structure . The final step often involves the conversion of an intermediate into a sulfonyl chloride, followed by a nucleophilic attack to introduce the sulfonamide group . The synthesis is characterized by techniques such as NMR, IR, and elemental analysis to confirm the structure of the compounds .

Molecular Structure Analysis

The molecular structure of pyrazole sulfonamide derivatives can be complex, with regioisomerism being a potential issue. Spectroscopic techniques may not always provide clear identification, and in some cases, single-crystal X-ray analysis is necessary for unambiguous structure determination . The presence of substituents like chlorophenyl and methylphenyl groups can influence the conformation and crystal packing of these molecules, affecting their interactions and potentially their biological activities .

Chemical Reactions Analysis

The chemical reactivity of pyrazole sulfonamides includes their ability to inhibit enzymes. For instance, derivatives of pyrazole sulfonamides have been shown to inhibit human carbonic anhydrase isoenzymes, which are crucial for various physiological processes . The inhibitory effects are quantified by Ki values, indicating the potency of the compounds. The structure-activity relationship is key to understanding how different substitutions on the pyrazole ring affect enzyme inhibition .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole sulfonamides are influenced by their molecular structure. The presence of electronegative atoms like chlorine and fluorine can affect the chemical shifts and splitting patterns in NMR spectroscopy . These atoms can also influence the acidity, basicity, solubility, and overall stability of the compounds. The crystal packing can be affected by the presence of functional groups, which can form hydrogen bonds or engage in weak C-H...A interactions .

Scientific Research Applications

Sulfonamide Inhibitors in Therapy and Research

Sulfonamides serve as a significant class of synthetic antibiotics and have found applications beyond antibacterial uses. They are integral to various therapeutic areas, including as antiviral HIV protease inhibitors, anticancer agents, and Alzheimer’s disease drugs. The versatility of sulfonamides has made them valuable in developing drugs for conditions like cancer, glaucoma, inflammation, and dandruff (Gulcin & Taslimi, 2018).

Sulfonamide-Based Carbonic Anhydrase Inhibitors (CAIs)

Sulfonamide CAIs are crucial for managing glaucoma, one of the leading causes of blindness. These inhibitors work by reducing the secretion of the aqueous humor, thereby lowering intraocular pressure. The development of novel sulfonamide CAIs, particularly those with improved selectivity and potency, is an active area of research, reflecting the ongoing need for new therapeutic agents in this field (Masini, Carta, Scozzafava, & Supuran, 2013).

Environmental Impact and Analysis of Sulfonamides

The presence of sulfonamides in the environment, primarily due to their use in veterinary medicine and as growth promoters, has raised concerns about their impact on microbial populations and potential risks to human health. Advanced analytical methods, such as capillary electrophoresis, have been developed to monitor sulfonamide levels in various matrices, contributing to our understanding of their environmental fate and behavior (Hoff & Kist, 2009).

Sulfonamides in Antitumor Research

Research has extended into the antitumor properties of sulfonamides, exploring their potential in cancer treatment. The structural diversity and the ability to inhibit various enzymes involved in tumor growth and metastasis make sulfonamides promising candidates for anticancer drug development (Azevedo-Barbosa et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, it should be handled with care to avoid exposure and contamination .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. For example, if it has antimicrobial properties, it could potentially be developed into a new antibiotic .

properties

IUPAC Name

4-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S/c1-11-5-7-14(8-6-11)20-23(21,22)16-15(10-18-19-16)12-3-2-4-13(17)9-12/h2-10,20H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSPWYJFWDWNOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=NN2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide

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